molecular formula C11H13ClF3N B8070989 Cyclopropylmethyl-(4-trifluoromethyl-phenyl)-amine hydrochloride

Cyclopropylmethyl-(4-trifluoromethyl-phenyl)-amine hydrochloride

Cat. No.: B8070989
M. Wt: 251.67 g/mol
InChI Key: HOLYAEDBBDXVHY-UHFFFAOYSA-N
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Description

Cyclopropylmethyl-(4-trifluoromethyl-phenyl)-amine hydrochloride is an organic compound that features a cyclopropylmethyl group attached to a phenyl ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropylmethyl-(4-trifluoromethyl-phenyl)-amine hydrochloride typically involves the reaction of cyclopropylmethylamine with 4-trifluoromethylbenzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclopropylmethyl-(4-trifluoromethyl-phenyl)-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and substituted phenyl derivatives.

Scientific Research Applications

Cyclopropylmethyl-(4-trifluoromethyl-phenyl)-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Cyclopropylmethyl-(4-trifluoromethyl-phenyl)-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The cyclopropylmethyl group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropylmethyl-(4-methyl-phenyl)-amine hydrochloride
  • Cyclopropylmethyl-(4-chlorophenyl)-amine hydrochloride
  • Cyclopropylmethyl-(4-fluorophenyl)-amine hydrochloride

Uniqueness

Cyclopropylmethyl-(4-trifluoromethyl-phenyl)-amine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and interacting with molecular targets.

Biological Activity

Cyclopropylmethyl-(4-trifluoromethyl-phenyl)-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound features a cyclopropylmethyl group attached to a phenyl ring that carries a trifluoromethyl substituent. The trifluoromethyl group is known for enhancing metabolic stability and lipid solubility, which may improve membrane permeability and biological interactions.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its role as an inhibitor of key enzymes involved in disease processes such as Alzheimer's disease and cancer.

Enzyme Inhibition

  • BACE1 Inhibition : Research indicates that compounds with similar structures exhibit inhibitory effects on β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. The cyclopropyl group is well tolerated in these analogues, showing promising potency but also some metabolic liabilities .
  • NAPE-PLD Inhibition : Another study highlighted the compound's potential as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is crucial for the biosynthesis of bioactive lipids. The SAR studies revealed that modifications to the cyclopropylmethyl moiety could enhance inhibitory potency significantly .
  • Cytotoxicity : The compound has also been evaluated for cytotoxic effects against cancer cell lines. Trifluoromethyl-substituted compounds often demonstrate increased interactions with protein targets due to enhanced hydrogen bonding capabilities, contributing to their cytotoxic profiles .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals critical insights into how structural modifications impact biological activity.

Substituent Effect on Activity
Cyclopropyl GroupEnhances binding affinity; well tolerated in analogues
Trifluoromethyl GroupIncreases metabolic stability; enhances enzyme inhibition
Amine ModificationsAltered potency; specific configurations yield better results

The combination of these groups has been shown to yield compounds with significantly improved IC50 values against target enzymes, indicating a strong relationship between chemical structure and biological efficacy.

Case Studies

  • Alzheimer's Disease Models : In vivo studies have shown that compounds similar to this compound effectively reduce amyloid-beta levels in animal models, suggesting potential therapeutic applications for Alzheimer's disease .
  • Cancer Cell Lines : The compound's cytotoxicity was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T (human embryonic kidney) cells. Results indicated moderate to high cytotoxic effects, correlating with the presence of the trifluoromethyl group which enhances interaction with cellular targets .

Properties

IUPAC Name

N-(cyclopropylmethyl)-4-(trifluoromethyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-5-10(6-4-9)15-7-8-1-2-8;/h3-6,8,15H,1-2,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLYAEDBBDXVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC=C(C=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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